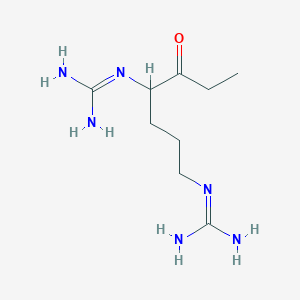

1,1'-(5-Oxoheptane-1,4-diyl)diguanidine

Description

1,1'-(5-Oxoheptane-1,4-diyl)diguanidine is a diguanidine derivative characterized by a seven-carbon (heptane) backbone with a ketone group at the fifth position. The molecule features two guanidine moieties linked via the 1,4-positions of the oxoheptane chain.

Properties

Molecular Formula |

C9H20N6O |

|---|---|

Molecular Weight |

228.30 g/mol |

IUPAC Name |

2-[1-(diaminomethylideneamino)-5-oxoheptan-4-yl]guanidine |

InChI |

InChI=1S/C9H20N6O/c1-2-7(16)6(15-9(12)13)4-3-5-14-8(10)11/h6H,2-5H2,1H3,(H4,10,11,14)(H4,12,13,15) |

InChI Key |

DWJJDFJPMNKFJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(CCCN=C(N)N)N=C(N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(5-Oxoheptane-1,4-diyl)diguanidine typically involves the reaction of heptane-1,4-dione with guanidine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of 1,1’-(5-Oxoheptane-1,4-diyl)diguanidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

1,1’-(5-Oxoheptane-1,4-diyl)diguanidine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

1,1’-(5-Oxoheptane-1,4-diyl)diguanidine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its role as a biosynthetic intermediate of saxitoxin, which is important in understanding paralytic shellfish poisoning.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting neurotoxins.

Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1,1’-(5-Oxoheptane-1,4-diyl)diguanidine involves its role as a biosynthetic intermediate of saxitoxin. Saxitoxin exerts its effects by blocking voltage-gated sodium channels in nerve cells, preventing the propagation of action potentials and leading to paralysis. The molecular targets and pathways involved in this process are critical for understanding the compound’s effects and potential therapeutic applications.

Comparison with Similar Compounds

Below is a comparative analysis based on chain length, functional groups, and reported biological activity:

Structural Comparison

Key Observations :

- Chain Length: The 7-carbon backbone of this compound positions it between the shorter pentamidine (5-carbon) and longer nonane-linked derivatives. Chain length influences membrane permeability and target binding.

- This contrasts with iminoctadine, which contains an imino group that may enhance metal-binding capacity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.